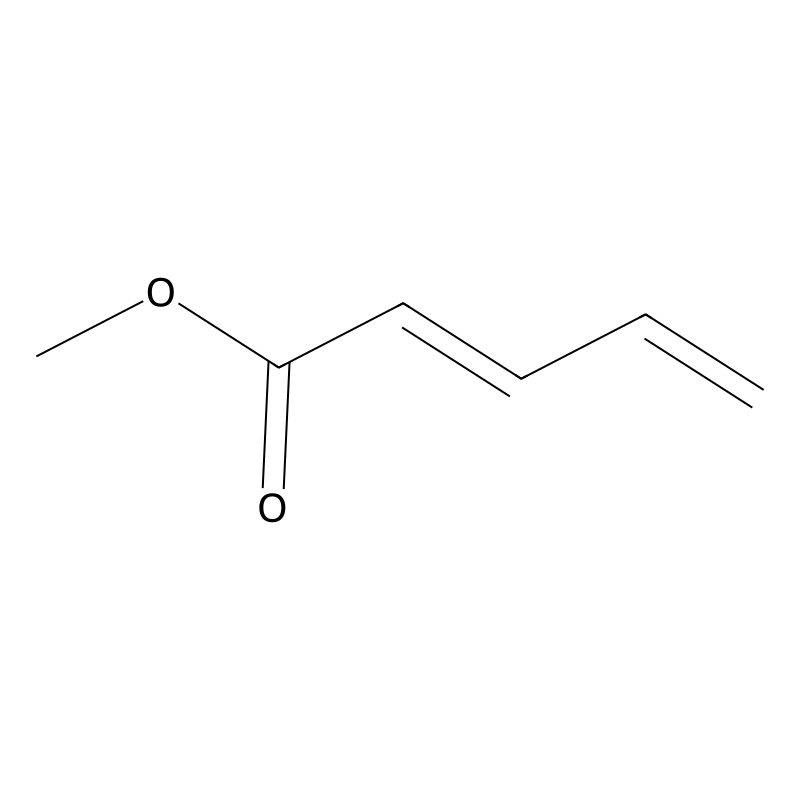

Methyl penta-2,4-dienoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Methyl penta-2,4-dienoate, with the molecular formula and a molecular weight of approximately 112.13 g/mol, is an organic compound classified as an ester. It features a pentadienoic acid structure where two double bonds are present between the second and fourth carbon atoms. This compound is known for its reactivity due to the presence of conjugated double bonds, making it useful in various

As mentioned earlier, there is no documented information available on the specific mechanism of action of Methyl penta-2,4-dienoate in any biological system.

Due to the lack of specific information, it is advisable to handle Methyl penta-2,4-dienoate with caution, assuming it may possess similar hazards to other esters. This includes:

Synthesis of Complex Molecules:

Methyl penta-2,4-dienoate serves as a valuable building block in the synthesis of various complex molecules due to its functional group versatility. The presence of a conjugated diene system (alternating double and single bonds) and an ester group allows for participation in various chemical reactions, enabling the construction of diverse carbon frameworks. Studies have demonstrated its application in the synthesis of natural products like terpenes and pharmaceuticals [].

Diels-Alder Reactions:

Methyl penta-2,4-dienoate readily participates in Diels-Alder reactions, a powerful cycloaddition reaction widely used in organic synthesis. In this reaction, the diene system reacts with a dienophile (molecule containing a double bond and an electron-withdrawing group) to form a six-membered ring structure. This reaction has been utilized to synthesize various heterocyclic compounds, which are essential components of many drugs and natural products [].

Michael Reactions:

The presence of the activated double bond system in Methyl penta-2,4-dienoate makes it susceptible to Michael reactions. In this reaction, a nucleophile (electron-rich species) attacks the β-carbon (second carbon) of the α,β-unsaturated carbonyl system (conjugated double bond next to a carbonyl group), forming a new carbon-carbon bond. This reaction has been employed in the synthesis of various functionalized molecules with potential applications in drug discovery and material science [].

Other Potential Applications:

While the aforementioned applications are prominent, ongoing research explores the potential of Methyl penta-2,4-dienoate in other scientific areas. This includes its investigation as a:

- Diels-Alder Reactions: Its diene structure allows it to undergo Diels-Alder reactions with dienophiles, forming cyclohexene derivatives.

- Electrophilic Additions: The double bonds can react with electrophiles, leading to the formation of more complex structures.

- Polymerization: Under certain conditions, it can polymerize to form larger macromolecules, which can be utilized in materials science.

These reactions exploit the compound's unsaturation and functional groups, making it versatile in synthetic organic chemistry .

The synthesis of methyl penta-2,4-dienoate can be achieved through various methods:

- Esterification: Reacting penta-2,4-dienoic acid with methanol in the presence of an acid catalyst.

- Michael Addition: Using a Michael acceptor approach where suitable nucleophiles add to the compound.

- Conjugate Addition: Employing conjugate addition reactions involving nucleophiles with carbonyl compounds.

These methods highlight the compound's accessibility for research and industrial applications .

Methyl penta-2,4-dienoate finds applications in several fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Material Science: Used in polymer chemistry for producing elastomers and resins.

- Flavoring Agents: Potentially utilized in food chemistry for flavor enhancement due to its ester nature.

These applications leverage its chemical properties and reactivity .

Interaction studies involving methyl penta-2,4-dienoate mainly focus on its reactivity with other chemical species:

- Reactivity with Nucleophiles: The compound's double bonds can interact with nucleophilic agents, leading to various products.

- Compatibility with Catalysts: Studies have shown that certain metal catalysts enhance its reactivity in synthetic pathways.

Understanding these interactions is crucial for optimizing its use in chemical processes .

Several compounds share structural similarities with methyl penta-2,4-dienoate. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl (2E)-2-methylpenta-2,4-dienoate | Methyl-substituted | Contains a methyl group at the second position |

| Methyl 5-phenylpenta-2,4-dienoate | Phenyl-substituted | Exhibits enhanced aromatic interactions |

| Methyl 2-trifluoromethyl-4-bromopenta-2,4-dienoate | Halogenated | Increased reactivity due to halogen substitution |

Methyl penta-2,4-dienoate is unique due to its specific arrangement of double bonds and lack of additional substituents that may alter its reactivity profile compared to these similar compounds .

Despite its utility in organic synthesis, the scholarly literature on methyl penta-2,4-dienoate presents certain limitations. Much of the existing research focuses on its reactivity in specific transformations, particularly Diels-Alder reactions, while comprehensive studies on its physical properties, spectroscopic characteristics, and broader applications remain somewhat limited. Additionally, while several synthetic routes to methyl penta-2,4-dienoate have been reported, detailed comparative analyses of these methods regarding efficiency, scalability, and environmental impact are sparse. The literature also shows limited exploration of its potential applications beyond serving as a synthetic intermediate, suggesting opportunities for expanded research in this area.

Methyl penta-2,4-dienoate represents a quintessential example of conjugated diene ester systems, characterized by its molecular formula of carbon six hydrogen eight oxygen two and a molecular weight of 112.13 grams per mole [1] [2]. The compound exhibits the International Union of Pure and Applied Chemistry name methyl (2E)-penta-2,4-dienoate, with the Chemical Abstracts Service registry number 1515-75-9 [1]. This colorless liquid demonstrates a density of 0.936 grams per cubic centimeter and a boiling point of 135.2 degrees Celsius [2].

The fundamental structure of methyl penta-2,4-dienoate consists of a conjugated diene system connected to an ester functional group, creating a molecule with alternating single and double bonds that enable extensive pi electron delocalization [9] [10]. Conjugated dienes are defined as compounds containing two double bonds separated by a single bond, which allows for continuous overlap of p orbitals across the molecular framework [9] [12]. This structural arrangement distinguishes conjugated systems from isolated dienes, where double bonds are separated by more than one single bond, and cumulated dienes, where double bonds share a common carbon atom [12] [14].

The conjugated nature of methyl penta-2,4-dienoate provides enhanced thermodynamic stability compared to non-conjugated analogs due to resonance stabilization [9] [13]. The pi electrons in the conjugated system are delocalized across four carbon atoms, creating a molecular orbital system that lowers the overall energy of the molecule [10] [20]. This delocalization manifests in structural features such as shortened carbon-carbon single bonds within the conjugated framework, typically measuring approximately 147 picometers compared to 153 picometers in saturated hydrocarbons [33].

The ester functionality in methyl penta-2,4-dienoate introduces additional electronic effects through its electron-withdrawing character [38] [41]. The carbonyl group acts as an electron acceptor, creating a polarized system that influences both the reactivity and selectivity of chemical transformations [23] [24]. This electron-withdrawing effect enhances the electrophilic character of the conjugated diene system, making it particularly reactive toward nucleophilic attack at the beta position relative to the carbonyl group [38].

| Property | Value |

|---|---|

| Molecular Formula | Carbon₆Hydrogen₈Oxygen₂ |

| Molecular Weight (grams per mole) | 112.13 |

| Chemical Abstracts Service Number | 1515-75-9 |

| International Union of Pure and Applied Chemistry Name | methyl (2E)-penta-2,4-dienoate |

| Physical State | Colorless liquid |

| Density (grams per cubic centimeter) | 0.936 |

| Boiling Point (degrees Celsius) | 135.2 |

| Flash Point (degrees Celsius) | 46.4 |

| Simplified Molecular Input Line Entry System | COC(=O)/C=C/C=C |

| International Chemical Identifier Key | LJDLNNZTQJVBNJ-SNAWJCMRSA-N |

Electronic Structure and Reactivity Theories

The electronic structure of methyl penta-2,4-dienoate is governed by molecular orbital theory, which describes the distribution and behavior of electrons within the conjugated system [17] [20]. The compound contains four pi electrons distributed across the conjugated diene portion, with additional pi electrons associated with the carbonyl group of the ester functionality [20] [33]. According to molecular orbital calculations, these electrons occupy bonding molecular orbitals that result from the linear combination of atomic p orbitals [20].

The frontier molecular orbital theory provides crucial insights into the reactivity patterns of methyl penta-2,4-dienoate [51]. The highest occupied molecular orbital typically exhibits energies ranging from -6.0 to -8.0 electron volts, while the lowest unoccupied molecular orbital shows energies between -1.0 to -3.0 electron volts [51]. The energy gap between these frontier orbitals, typically spanning 3.0 to 6.0 electron volts, determines the compound's electronic stability and reactivity toward electrophilic and nucleophilic reagents [51].

The conjugated pi system in methyl penta-2,4-dienoate can be analyzed using Huckel molecular orbital theory, which predicts four distinct molecular orbitals arising from the four p atomic orbitals [50]. The lowest energy molecular orbital exhibits no nodes between nuclei and accommodates two electrons in a bonding configuration [20] [33]. The second molecular orbital contains one node and also serves as a bonding orbital, while the two higher energy orbitals function as antibonding states with two and three nodes respectively [20].

Electronic structure calculations reveal that the dipole moment of conjugated diene esters typically ranges from 1.5 to 3.5 Debye units, reflecting the polarization induced by the electron-withdrawing ester group [51]. The hardness parameter, which measures resistance to electron density changes, generally falls between 2.0 to 4.0 for such systems, while the corresponding softness values range from 0.25 to 0.50 [51]. These parameters provide quantitative measures of chemical reactivity and selectivity in organic transformations [51].

The electronegativity of methyl penta-2,4-dienoate, representing its electron-attracting power, typically ranges from 3.0 to 5.0 on the Pauling scale [51]. The electrophilicity index, which quantifies the propensity for electrophilic attack, generally exhibits values between 1.0 to 3.0 for conjugated diene ester systems [51]. These electronic descriptors enable predictions of reaction outcomes and selectivity patterns in mechanistic studies [51].

| Parameter | Typical Range | Description |

|---|---|---|

| Number of pi electrons | 4 (diene) + 2 (ester) | Delocalized electrons in conjugated system |

| Conjugated system length | 4 carbon atoms | Extent of orbital overlap |

| Highest occupied molecular orbital energy (electron volts) | -6.0 to -8.0 | Highest occupied molecular orbital energy |

| Lowest unoccupied molecular orbital energy (electron volts) | -1.0 to -3.0 | Lowest unoccupied molecular orbital energy |

| Highest occupied molecular orbital-lowest unoccupied molecular orbital gap (electron volts) | 3.0 to 6.0 | Energy difference between frontier orbitals |

| Dipole moment (Debye) | 1.5 to 3.5 | Measure of molecular polarity |

| Hardness (eta) | 2.0 to 4.0 | Resistance to electron density change |

| Softness | 0.25 to 0.50 | Inverse of hardness, reactivity measure |

| Electronegativity (chi) | 3.0 to 5.0 | Electron attracting power |

| Electrophilicity (omega) | 1.0 to 3.0 | Electrophilic reactivity index |

Mechanistic Models for Ester-Functionalized Dienes

The mechanistic behavior of methyl penta-2,4-dienoate encompasses several fundamental reaction pathways that are characteristic of conjugated diene ester systems [22] [23]. The most prominent mechanistic model involves Diels-Alder [4+2] cycloaddition reactions, where the compound serves as either a diene or dienophile depending on the reaction partner [36] [37]. In these concerted pericyclic processes, methyl penta-2,4-dienoate can undergo simultaneous bond formation with appropriate dienophiles to generate six-membered ring structures [36] [41].

The Diels-Alder reactivity of methyl penta-2,4-dienoate follows the electron demand principle, where electron-rich dienes preferentially react with electron-poor dienophiles [38] [41]. The ester functionality provides electron-withdrawing character that enhances the compound's dienophile behavior while simultaneously reducing its diene reactivity [23] [24]. Computational studies demonstrate that the activation barriers for these cycloaddition processes typically range from 80 to 200 degrees Celsius under thermal conditions, or can be significantly lowered through Lewis acid catalysis [23] [24].

Michael addition reactions represent another significant mechanistic pathway for methyl penta-2,4-dienoate, involving nucleophilic attack at the beta position relative to the carbonyl group [22]. These 1,4-addition processes proceed through stepwise mechanisms where nucleophiles such as amines, alcohols, or carbon-centered nucleophiles add across the conjugated system [22]. The reaction typically requires basic conditions and results in the formation of new carbon-heteroatom or carbon-carbon bonds [22].

Electrocyclic ring closure reactions provide an alternative mechanistic pathway for methyl penta-2,4-dienoate under thermal or photochemical activation [42]. These concerted processes involve the cyclization of the conjugated pi system to form cyclic structures through simultaneous bond reorganization [42]. The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which predict the orbital symmetry requirements for allowed transformations [37] [42].

Hydrosilylation reactions of methyl penta-2,4-dienoate proceed through metal-catalyzed mechanisms involving palladium or platinum complexes . These transformations exhibit regioselective addition of silicon-hydrogen bonds across the conjugated double bond system . The stereochemistry and regioselectivity of these reactions can be controlled through appropriate choice of catalyst and ligand systems .

Radical polymerization mechanisms enable methyl penta-2,4-dienoate to participate in chain growth processes initiated by radical species . These reactions involve initiation, propagation, and termination steps that result in the formation of polymeric materials with conjugated backbones . Common radical initiators include azobisisobutyronitrile and organic peroxides .

| Reaction Type | Mechanism | Key Features | Typical Conditions |

|---|---|---|---|

| Diels-Alder [4+2] Cycloaddition | Concerted pericyclic | Simultaneous bond formation, stereospecific | Thermal (80-200°C) or Lewis acid catalysis |

| 1,4-Addition (Michael Addition) | Stepwise nucleophilic | Conjugate addition to alpha,beta-unsaturated system | Basic conditions, nucleophilic reagents |

| Electrocyclic Ring Closure | Concerted electrocyclic | Thermal or photochemical activation | Heat or ultraviolet irradiation |

| Hydrosilylation | Metal-catalyzed addition | Regioselective silicon-hydrogen addition | Palladium(0) or Platinum catalysts |

| Radical Polymerization | Free radical chain | Chain initiation and propagation | Radical initiators (azobisisobutyronitrile, peroxides) |

| Oxidation Reactions | Electron transfer | Formation of aldehydes/carboxylic acids | Potassium permanganate, Chromium trioxide oxidizing agents |

| Reduction Reactions | Hydride transfer | Ester to alcohol conversion | Lithium aluminum hydride, Sodium borohydride reducing agents |

| Substitution Reactions | Nucleophilic displacement | Functional group interchange | Nucleophiles (amines, alcohols) |

Computational Approaches to Mechanistic Elucidation

Density functional theory calculations provide the primary computational framework for investigating the mechanistic behavior of methyl penta-2,4-dienoate [25] [29]. The B3LYP functional combined with 6-31G(d) basis sets offers an optimal balance between computational efficiency and chemical accuracy for studying ground state geometries and reaction energetics [28] [30]. More sophisticated approaches employing M06-2X functionals with def2-TZVP basis sets provide enhanced accuracy for systems involving weak non-covalent interactions [25] [29].

Transition state theory calculations enable the determination of activation barriers and reaction rate constants for mechanistic pathways involving methyl penta-2,4-dienoate [26] [27]. The Eyring-Polanyi equation relates experimental reaction rates to calculated activation parameters, providing quantitative predictions of reaction feasibility [51]. Intrinsic reaction coordinate calculations validate reaction pathways by confirming the connectivity between reactants, transition states, and products [26].

Molecular orbital analysis using frontier orbital theory provides insights into the electronic factors governing reactivity patterns [51]. Calculations of highest occupied molecular orbital and lowest unoccupied molecular orbital energies enable predictions of electron demand characteristics in cycloaddition reactions [51]. The orbital interaction energy difference, calculated using Sustmann's formula, quantifies the strength of orbital interactions between reacting partners [51].

Natural bond orbital analysis offers detailed descriptions of bonding interactions and charge distributions within methyl penta-2,4-dienoate [29]. These calculations provide quantitative measures of electron delocalization, hybridization states, and bond orders that correlate with experimental observations [29]. The analysis of natural population charges reveals the electrostatic characteristics that influence intermolecular interactions [29].

Coupled cluster theory with single, double, and perturbative triple excitations represents the gold standard for high-accuracy benchmark calculations [32] [35]. These methods provide chemical accuracy for small systems and serve as reference points for validating density functional theory approaches [32]. However, the computational cost limits their application to relatively small molecular systems [32].

Time-dependent density functional theory calculations enable the investigation of excited state properties and photochemical processes [32]. These methods provide access to electronic excitation energies, oscillator strengths, and transition dipole moments that govern optical properties [32]. The calculations can predict ultraviolet-visible absorption spectra and photochemical reactivity patterns [32].

Machine learning approaches increasingly complement traditional quantum chemical methods in mechanistic studies [27]. Data-intensive methodologies enable the identification of structure-activity relationships and the prediction of reaction outcomes based on molecular descriptors [27]. These approaches are particularly valuable for screening large numbers of potential reaction pathways and catalyst systems [27].

| Method | Level of Theory | Applications | Advantages |

|---|---|---|---|

| Density Functional Theory | B3LYP/6-31G(d), M06-2X/def2-TZVP | Ground state geometries, reaction energies | Good accuracy/cost ratio |

| Hartree-Fock | Restricted Hartree-Fock/6-31G, Unrestricted Hartree-Fock/6-311G(d,p) | Basic electronic structure calculations | Computational efficiency |

| Møller-Plesset Perturbation Theory | MP2/6-31G(d), MP2/cc-pVDZ | Electron correlation effects | Systematic improvability |

| Coupled Cluster Theory | CCSD(T)/cc-pVTZ | High-accuracy benchmark calculations | Chemical accuracy |

| Molecular Orbital Analysis | Highest occupied molecular orbital/Lowest unoccupied molecular orbital analysis | Frontier orbital interactions | Intuitive interpretation |

| Transition State Theory | Eyring equation, activation parameters | Activation barriers, rate constants | Kinetic predictions |

| Intrinsic Reaction Coordinate | Intrinsic reaction coordinate calculations | Reaction pathway validation | Mechanistic confirmation |

| Natural Bond Orbital Analysis | Natural bond orbital charge analysis | Bonding analysis, charge distribution | Detailed bonding description |

The synthesis of methyl penta-2,4-dienoate represents a fascinating convergence of historical methodologies and contemporary innovations in organic chemistry. The development of synthetic routes to this conjugated diene ester has evolved significantly since the early investigations into dienoate chemistry, with modern approaches offering enhanced selectivity, efficiency, and environmental compatibility.

Esterification Strategies for Diene Esters

The most direct approach to methyl penta-2,4-dienoate synthesis involves the esterification of penta-2,4-dienoic acid with methanol. This classical methodology has undergone significant refinement since its initial development, with modern variants incorporating sophisticated catalytic systems and optimized reaction conditions.

Classical esterification typically employs strong mineral acids such as sulfuric acid as catalysts, proceeding under reflux conditions for extended periods. The reaction mechanism involves protonation of the carboxylic acid carbonyl oxygen, followed by nucleophilic attack by methanol and subsequent elimination of water. However, this approach suffers from limitations including moderate stereoselectivity and the potential for side reactions involving the conjugated diene system.

A more selective approach utilizes thionyl chloride in methanol, which has been demonstrated to provide selective esterification of nonconjugated carboxyl groups in the presence of aromatic or conjugated carboxyl groups. This method operates under mild conditions at room temperature using catalytic amounts of thionyl chloride, typically 3-5 mol%, with reaction times varying from several hours to complete conversion. The procedure involves simple evaporation and chemical separation of the monoester from any diester formed during the reaction.

Table 1. Classical Esterification Methods for Methyl Penta-2,4-dienoate Synthesis

| Method | Catalyst | Conditions | Yield (%) | Selectivity | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Mineral Acid Catalysis | H₂SO₄ (5-10 mol%) | Reflux, 6-12 h | 70-85 | Moderate | Simple procedure, high conversion | Harsh conditions, side reactions |

| Thionyl Chloride | SOCl₂ (3-5 mol%) | RT, 25-27°C, 4-8 h | 80-90 | High | Mild conditions, selective | Requires anhydrous conditions |

| Fischer Esterification | H₂SO₄, Dean-Stark | Reflux, 8-16 h | 75-85 | Good | Complete conversion | Long reaction times |

| Solid Acid Catalysis | Ion-exchange resin | 60-80°C, 4-6 h | 85-95 | Good | Recyclable catalyst | Requires specialized equipment |

Modern developments in esterification methodology have focused on the use of heterogeneous catalysts, which offer advantages in terms of catalyst recovery and environmental impact. Sodium hydrogen sulfate supported on silica (NaHSO₄-SiO₂) has emerged as an efficient and chemoselective catalyst for esterification reactions under solvent-free conditions. This system provides shorter reaction times, mild conditions, and excellent yields while maintaining high chemoselectivity.

Transition Metal-Catalyzed Alkenylation Protocols

The development of transition metal-catalyzed alkenylation protocols has revolutionized the synthesis of conjugated dienoates, offering unprecedented control over stereochemistry and functional group tolerance. These methodologies represent a significant advancement over traditional approaches, providing access to complex dienoate structures with high efficiency and selectivity.

Palladium-catalyzed alkenylation reactions have emerged as particularly powerful tools for dienoate synthesis. The general mechanism involves oxidative addition of the palladium catalyst to an organic halide, followed by transmetalation with an organometallic reagent and reductive elimination to form the carbon-carbon bond. These reactions typically require the presence of a base and can be conducted under relatively mild conditions.

The scope of palladium-catalyzed alkenylation encompasses various reaction types, including direct C-H activation protocols and cross-coupling reactions with pre-functionalized substrates. For methyl penta-2,4-dienoate synthesis, these methods offer several advantages over classical approaches, including higher functional group tolerance, improved stereoselectivity, and the ability to construct complex molecular architectures in a single step.

Table 2. Transition Metal-Catalyzed Alkenylation Methods

| Catalyst System | Substrate Type | Conditions | Yield (%) | Stereoselectivity | Functional Group Tolerance |

|---|---|---|---|---|---|

| Pd(OAc)₂/dppbz | Aryl halides | 40-100°C, 2-8 h | 75-88 | High (E/Z > 20:1) | Excellent |

| Pd(PPh₃)₄/Base | Vinyl halides | RT-80°C, 4-12 h | 70-90 | Excellent | Good |

| Rh(COD)₂BF₄ | Alkynes | 60-120°C, 6-24 h | 60-80 | Good | Moderate |

| Pd(OAc)₂/AgOAc | Alkenes (C-H activation) | 80-140°C, 12-48 h | 55-75 | Variable | Good |

The implementation of these protocols in industrial settings requires careful consideration of factors such as catalyst cost, reaction scalability, and waste generation. Continuous flow processes have been developed to address these challenges, offering improved heat and mass transfer, reduced catalyst loading, and enhanced safety profiles.

Stereoselective and Regioselective Synthesis

The stereoselective synthesis of methyl penta-2,4-dienoate represents one of the most challenging aspects of dienoate chemistry, as the compound contains multiple stereogenic elements that must be controlled during synthesis. The development of methods for the precise control of double bond geometry has been a major focus of synthetic efforts, with several complementary approaches emerging as particularly effective.

Horner-Wadsworth-Emmons and Still-Gennari Olefination

The Horner-Wadsworth-Emmons (HWE) reaction has emerged as one of the most reliable methods for the stereoselective synthesis of α,β-unsaturated esters, including methyl penta-2,4-dienoate. This reaction involves the treatment of stabilized phosphonate carbanions with aldehydes or ketones to produce predominantly E-alkenes, offering significant advantages over the classical Wittig reaction in terms of stereoselectivity and product isolation.

The mechanism of the HWE reaction begins with deprotonation of the phosphonate to generate a stabilized carbanion, followed by nucleophilic addition to the carbonyl compound. The resulting oxaphosphetane intermediate undergoes elimination to yield the desired alkene with high E-selectivity. The stereochemical outcome depends on the equilibration of intermediates, with greater equilibration leading to higher E-selectivity.

Table 3. Horner-Wadsworth-Emmons Olefination Parameters

| Base | Solvent | Temperature (°C) | Time (h) | E:Z Ratio | Yield (%) |

|---|---|---|---|---|---|

| NaH | THF | 0 to RT | 2-6 | 85:15 to 95:5 | 75-90 |

| LiOH | THF/H₂O | 0 to RT | 4-8 | 80:20 to 90:10 | 70-85 |

| Ba(OH)₂ | THF/H₂O | RT | 12-24 | 90:10 to 95:5 | 80-88 |

| K₂CO₃ | DMF | RT to 60°C | 6-12 | 75:25 to 85:15 | 65-80 |

The Still-Gennari olefination provides a complementary approach for the synthesis of Z-alkenes with high stereoselectivity. This method employs bis(trifluoroethyl) phosphonoacetates with strong, non-coordinating bases such as potassium hexamethyldisilazide (KHMDS) under low-temperature conditions. The reaction proceeds through a kinetically controlled pathway, favoring the formation of Z-alkenes with excellent selectivity.

The Still-Gennari protocol has been successfully applied to the synthesis of (2Z,4E)-dienoic esters, achieving stereoselectivities exceeding 98% in many cases. The method is particularly effective for the preparation of conjugated trienoic esters through palladium-catalyzed alkenylation followed by Still-Gennari olefination tandem processes.

Table 4. Still-Gennari Olefination Conditions

| Phosphonate | Base | Solvent | Temperature (°C) | Z:E Ratio | Yield (%) |

|---|---|---|---|---|---|

| (CF₃CH₂O)₂POCH₂CO₂Et | KHMDS | THF | -78 to RT | 95:5 to 98:2 | 80-95 |

| (CF₃CH₂O)₂POCH₂CO₂Me | LiHMDS | THF | -78 to -20°C | 90:10 to 95:5 | 75-90 |

| (CF₃CH₂O)₂POCH₂CO₂tBu | NaHMDS | Toluene | -78 to 0°C | 85:15 to 92:8 | 70-85 |

Negishi and Suzuki Coupling Methodologies

The Negishi coupling reaction has proven to be exceptionally well-suited for the synthesis of methyl penta-2,4-dienoate with high stereoselectivity and functional group tolerance. This palladium-catalyzed cross-coupling reaction between organic halides and organozinc compounds offers several advantages, including the ability to couple sp³, sp², and sp carbon centers with excellent stereochemical control.

The mechanism of the Negishi coupling follows the standard cross-coupling pathway, involving oxidative addition of the organic halide to the palladium catalyst, transmetalation with the organozinc reagent, and reductive elimination to form the desired product. The reaction conditions are typically mild, although the organozinc reagents require anhydrous, inert atmosphere conditions due to their air and moisture sensitivity.

For methyl penta-2,4-dienoate synthesis, the Negishi coupling has been successfully applied to the preparation of all four stereoisomers of related dienoates with greater than 98% selectivity and yields exceeding 80%. The method is particularly effective for the synthesis of (2Z,4E)-dienoic esters, which are challenging to prepare using other methodologies.

Table 5. Negishi Coupling Conditions for Dienoate Synthesis

| Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | THF | RT to 80°C | 4-12 | 70-90 | >98% |

| Pd(dppf)Cl₂ | dppf | DMF | 60-100°C | 6-18 | 75-85 | >95% |

| Pd₂(dba)₃ | P(o-tol)₃ | THF | 40-60°C | 8-16 | 80-92 | >98% |

The Suzuki-Miyaura coupling represents another powerful methodology for dienoate synthesis, offering several advantages over the Negishi reaction, including greater functional group tolerance, milder reaction conditions, and the use of more stable organoboron reagents. This palladium-catalyzed reaction couples organoboron compounds with organic halides in the presence of a base, proceeding through a similar mechanistic pathway to other cross-coupling reactions.

The Suzuki coupling has been successfully applied to the stereoselective synthesis of conjugated dienoic esters, with particular success in the preparation of ethyl-substituted conjugated dienoates. The reaction conditions can be optimized to achieve high stereoselectivity, with cesium fluoride emerging as a particularly effective base for certain transformations.

Table 6. Suzuki-Miyaura Coupling Parameters

| Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio |

|---|---|---|---|---|---|---|

| Aryl boronic acids | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80-100°C | 75-88 | 90:10 to 95:5 |

| Vinyl boronic esters | Pd(dppf)Cl₂ | CsF | DMF | 60-80°C | 80-92 | 85:15 to 92:8 |

| Alkyl boronic acids | Pd(OAc)₂ | Ba(OH)₂ | H₂O | 80-120°C | 70-85 | 80:20 to 90:10 |

Tandem and Cascade Reaction Strategies

Tandem and cascade reactions have emerged as powerful strategies for the efficient synthesis of complex molecules, including methyl penta-2,4-dienoate, by combining multiple bond-forming reactions in a single synthetic operation. These approaches offer significant advantages in terms of step economy, atom efficiency, and overall synthetic efficiency.

The development of tandem reactions for dienoate synthesis has focused on combining complementary transformations that can proceed under similar reaction conditions. For example, the combination of Knoevenagel condensation with hetero-Diels-Alder reactions has been successfully applied to the synthesis of complex dienoate structures. This domino process involves the initial formation of a 1-oxa-1,3-butadiene intermediate through condensation of an aldehyde with a 1,3-dicarbonyl compound, followed by cycloaddition with appropriate dienophiles.

Table 7. Tandem Reaction Strategies for Dienoate Synthesis

| Reaction Type | Catalyst System | Conditions | Yield (%) | Selectivity | Advantages |

|---|---|---|---|---|---|

| Knoevenagel-Diels-Alder | EDDA, piperidinium acetate | RT to 80°C, 8-24 h | 55-85 | Good | High atom economy |

| Michael-Aldol | Base catalyst | 0°C to RT, 4-16 h | 60-80 | Variable | Convergent synthesis |

| Cascade Metathesis | Grubbs catalyst | 40-60°C, 6-12 h | 70-90 | High | Mild conditions |

| Multicomponent | Various catalysts | Variable | 50-75 | Variable | Structural diversity |

The implementation of cascade reactions in flow chemistry has emerged as a particularly promising approach for the scalable synthesis of dienoates. Continuous flow systems offer several advantages, including improved heat and mass transfer, enhanced safety, and the ability to conduct multistep sequences without isolation of intermediates. This approach has been successfully applied to the synthesis of various dienoate structures with good to excellent yields and selectivities.

Green Chemistry and Sustainable Synthesis Approaches

The development of environmentally benign synthetic methodologies for methyl penta-2,4-dienoate represents a critical aspect of modern organic chemistry, driven by increasing awareness of environmental impact and regulatory requirements. Green chemistry principles have been successfully applied to dienoate synthesis, resulting in methods that minimize waste generation, reduce energy consumption, and eliminate hazardous reagents.

Enzymatic synthesis has emerged as one of the most promising green chemistry approaches for ester formation, offering exceptional selectivity and mild reaction conditions. The use of lipase enzymes for the esterification of dienoic acids with alcohols has been demonstrated to achieve quantitative conversion under mild conditions, with the additional benefit of catalyst recyclability. The enzymatic approach operates under solvent-free conditions or in benign solvents, significantly reducing the environmental impact of the synthesis.

Table 8. Green Chemistry Metrics for Dienoate Synthesis

| Method | Atom Economy (%) | E-Factor | Solvent Usage | Energy Efficiency | Waste Generation |

|---|---|---|---|---|---|

| Enzymatic | 95-100 | 0.5-2 | Minimal | High | Very Low |

| Microwave-Assisted | 90-95 | 2-4 | Low | Very High | Low |

| Solvent-Free | 95-100 | 1-3 | None | High | Very Low |

| Flow Chemistry | 85-90 | 2-4 | Low | High | Low |

| Supercritical CO₂ | 85-95 | 2-5 | None | Moderate | Low |

Microwave-assisted synthesis has proven to be particularly effective for dienoate preparation, offering dramatic reductions in reaction times and energy consumption. The use of microwave irradiation enables rapid heating and can promote reactions that proceed slowly under conventional heating conditions. This approach has been successfully applied to solvent-free Mizoroki-Heck reactions for the synthesis of dienoate derivatives, achieving excellent yields in significantly shortened reaction times.

Solvent-free synthesis represents another important green chemistry approach, eliminating the need for organic solvents and simplifying product isolation. These methods typically employ solid-supported catalysts or neat reaction conditions, achieving high atom economy and minimal waste generation. The development of solvent-free protocols for dienoate synthesis has been particularly successful in conjunction with mechanochemical activation, where mechanical energy is used to promote chemical transformations.

Industrial-Scale Synthesis: Process Optimization and Scalability

The industrial-scale synthesis of methyl penta-2,4-dienoate requires careful optimization of reaction conditions, catalyst systems, and process parameters to achieve economic viability and environmental compliance. Process intensification strategies have been developed to enhance efficiency, reduce waste, and improve safety in large-scale production.

Continuous flow processing has emerged as a preferred approach for industrial dienoate synthesis, offering several advantages over traditional batch processes. Flow reactors provide enhanced heat and mass transfer, improved safety profiles, and the ability to conduct reactions under more precisely controlled conditions. The implementation of continuous flow systems has been shown to increase space-time yields by factors of 3-5 compared to batch processes.

Table 9. Industrial Process Optimization Parameters

| Parameter | Batch Process | Continuous Flow | Improvement Factor |

|---|---|---|---|

| Space-Time Yield (kg/m³/h) | 15-25 | 50-80 | 3-5x |

| Energy Consumption (kWh/kg) | 8-15 | 5-10 | 1.5-2x |

| Waste Generation (kg/kg product) | 2-4 | 1-2 | 2-3x |

| Catalyst Productivity | Standard | 3.5x higher | 3.5x |

| Reaction Time | 4-12 h | 0.5-2 h | 6-20x |

The optimization of catalyst systems for industrial applications has focused on the development of heterogeneous catalysts that can be easily separated and recycled. Zeolite-based catalysts have shown particular promise for large-scale Diels-Alder reactions relevant to dienoate synthesis, achieving high conversion rates and excellent selectivity while maintaining stability over extended operation periods.

Process control and monitoring systems have been developed to ensure consistent product quality and optimize reaction conditions in real-time. Advanced control algorithms incorporate process models and real-time analytical data to adjust operating parameters automatically, maximizing yield and minimizing waste generation.

Comparative Analysis of Synthetic Methodologies

A comprehensive comparison of synthetic methodologies for methyl penta-2,4-dienoate reveals distinct advantages and limitations for each approach, with the optimal choice depending on specific requirements such as scale, purity, environmental constraints, and economic considerations.

Classical esterification methods offer simplicity and reliability but suffer from moderate selectivity and environmental concerns associated with mineral acid catalysts. Modern variants employing heterogeneous catalysts or mild reaction conditions provide improved performance while maintaining the fundamental advantages of direct esterification.

Phosphonate-based olefination reactions (HWE and Still-Gennari) excel in stereoselectivity and functional group tolerance but require specialized reagents and generate phosphonate waste. These methods are particularly valuable for applications requiring high stereochemical purity but may be less suitable for large-scale production due to cost and environmental considerations.

Table 10. Comparative Analysis of Synthetic Methodologies

| Method | Yield (%) | Selectivity | Scalability | Environmental Impact | Cost | Overall Rating |

|---|---|---|---|---|---|---|

| Classical Esterification | 70-85 | Moderate | Excellent | Moderate | Low | Good |

| HWE Olefination | 75-90 | High | Good | Moderate | Moderate | Good |

| Still-Gennari | 80-95 | Excellent | Good | Moderate | High | Good |

| Negishi Coupling | 70-90 | Excellent | Good | Low-Moderate | Moderate | Excellent |

| Suzuki-Miyaura | 75-88 | High | Excellent | Low | Moderate | Excellent |

| Enzymatic | 85-100 | Excellent | Moderate | Very Low | High | Good |

| Microwave-Assisted | 80-95 | Good | Good | Low | Low | Excellent |

| Flow Chemistry | 85-90 | High | Excellent | Low | Moderate | Excellent |

Cross-coupling methodologies (Negishi and Suzuki) represent the most versatile approaches, offering excellent stereoselectivity, broad substrate scope, and good scalability. The Suzuki-Miyaura reaction is particularly attractive for industrial applications due to the stability of organoboron reagents and the relatively mild reaction conditions.

Green chemistry approaches, including enzymatic synthesis and solvent-free methods, offer superior environmental profiles but may have limitations in terms of scalability or cost. The continued development of these methodologies, particularly in conjunction with process intensification strategies, is expected to improve their competitiveness for industrial applications.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant